Compounds containing the difluoromethoxy group have demonstrated promising antimicrobial activity. For instance, acremochlorins, natural products containing a 4-chloro-5-methylbenzene-1,3-diol with a linear farnesyl side chain, exhibited potent antibacterial activity against Staphylococcus aureus and Bacillus cereus [].
Similarly, a series of (E)-3-[4-(Difluoromethoxy)-3-hydroxyphenyl]-1-phenylprop-2-en-1-ones were designed and tested against bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, ]. The presence of the difluoromethoxy group in these compounds suggests that 1-(Difluoromethoxy)-4-methylbenzene might also possess antimicrobial properties, warranting further investigation.
N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) and its analogs exhibited significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages RAW 264.7 [].
The development of potent CFTR correctors is crucial for treating cystic fibrosis. Research efforts have led to the discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a highly potent CFTR corrector currently undergoing clinical trials [].
Meta-diamide compounds containing pyridine rings and the difluoromethoxy group have shown promising insecticidal activity against Plutella xylostella (Diamondback moth) and Tetranychus cinnabarinus (Carmine spider mite) [].
1-(Difluoromethoxy)-4-methylbenzene (CAS RN: 1583-83-1) is an aromatic ether with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol [1] [3] [5]. Its systematic IUPAC name reflects the difluoromethoxy group bonded to the benzene ring at the para position relative to a methyl substituent. Alternative names include:
The compound exists as a colorless to light yellow liquid at ambient temperature (20°C) with a characteristic boiling point of 165–167°C and a density of 1.133 g/cm³ at 20°C [3] [5]. Key physicochemical parameters are consolidated below:
Table 1: Physicochemical Properties of 1-(Difluoromethoxy)-4-methylbenzene
| Property | Value | Conditions | Source |
|---|---|---|---|
| Molecular Formula | C₈H₈F₂O | - | [1] [3] [5] |
| Molecular Weight | 158.15 g/mol | - | [1] [3] |
| Boiling Point | 165–167°C | 760 mmHg | [1] [3] |
| Density | 1.133 g/cm³ | 20°C | [3] [5] |
| Refractive Index | 1.45 | - | [5] |
| Flash Point | 61.2°C | - | [1] [5] |
| Vapor Pressure | 2.2 ± 0.3 mmHg | 25°C | [1] |
Structurally, the compound combines an electron-donating methyl group and an electron-withdrawing difluoromethoxy group on the benzene ring. This push-pull configuration influences its electronic distribution and reactivity. The canonical SMILES representation is "FC(F)OC1=CC=C(C)C=C1", while the InChIKey is DJDQNISEJVPQCS-UHFFFAOYSA-N [3]. The difluoromethoxy group adopts a conformation where the oxygen atom bridges the aromatic ring and the CHF₂ moiety, with fluorine atoms exhibiting high electronegativity and partial negative charges.
1-(Difluoromethoxy)-4-methylbenzene was first registered under CAS RN 1583-83-1, though specific details of its initial synthesis remain undocumented in public literature [1] [3]. Its emergence aligns with broader advancements in organofluorine chemistry during the mid-20th century, particularly methods for introducing fluorinated alkoxy groups. Early routes likely involved halogen exchange reactions, such as nucleophilic substitution of dichloromethoxy precursors with fluoride sources like potassium fluoride or hydrogen fluoride.
The compound gained prominence as a synthetic intermediate due to the unique properties imparted by the difluoromethoxy (–OCF₂H) group. This motif is isosteric to methoxy (–OCH₃) but exhibits enhanced metabolic stability, lipophilicity (Log P = 2.77), and reduced basicity [1] [4]. By the late 20th century, optimized protocols for its synthesis were established, including:
Its commercial availability (>96% purity) by suppliers like Shandong Biotech further underscores its utility in medicinal chemistry and materials science [5]. The compound’s inclusion in chemical databases (e.g., PubChem Substance ID 354333788; ECHA Name: α,α-difluoro-p-methylanisole) reflects its established role in industrial and academic research [3] [5].
The difluoromethoxy group in 1-(Difluoromethoxy)-4-methylbenzene exemplifies strategic fluorination to fine-tune molecular properties. Its significance arises from three key aspects:
Steric and Electronic Effects:The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å), yet the OCF₂H group occupies a similar spatial volume to OCH₃. The high electronegativity of fluorine induces a strong dipole (Cδ+–Fδ−), lowering the highest occupied molecular orbital (HOMO) energy of the adjacent oxygen atom. This reduces the ether’s Lewis basicity and enhances its resistance to oxidative degradation compared to non-fluorinated analogs [4]. The group’s σₚ Hammett constant (~0.38) reflects moderate electron-withdrawing character, enabling nuanced modulation of aromatic ring electronics [4].
Bioisosteric Applications:In drug design, the difluoromethoxy group serves as a bioisostere for methoxy, ethoxy, or hydroxyl groups. It improves pharmacokinetic properties by:
Table 2: Role of Difluoromethoxy Group in Molecular Design
| Property | Impact | Application Example |
|---|---|---|
| Metabolic Stability | Resists oxidative O-dealkylation | Prolonged half-life in drug candidates |
| Lipophilicity | Log P increase of ~0.7 vs. methoxy analog | Enhanced membrane penetration |
| Conformational Control | Stabilizes rotamers via hyperconjugative interactions | Peptide mimics with predefined folding |
| Electron-Withdrawing Nature | Modulates aromatic π-electron density | Tuning reactivity in nucleophilic substitution |
The compound’s versatility underscores why fluorinated ethers comprise >25% of FDA-approved fluorinated drugs, including blockbusters like sofosbuvir and panobinostat [4]. Its continued use validates the strategic importance of fluorine in navigating chemical space for therapeutic and material innovations.
CAS No.: 4687-94-9
CAS No.: 3002-52-6
CAS No.: